molecular formula C11H9FN2O2 B11885827 5-Amino-8-fluoro-6-methylquinoline-2-carboxylic acid

5-Amino-8-fluoro-6-methylquinoline-2-carboxylic acid

Cat. No.: B11885827
M. Wt: 220.20 g/mol
InChI Key: VGHBJUFDRNIVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-fluoro-6-methylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorinated anilines and acrolein or other aldehydes in the presence of acidic catalysts . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-8-fluoro-6-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-Amino-8-fluoro-6-methylquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-8-fluoro-6-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at position 5 and the carboxylic acid group at position 2 differentiates it from other fluoroquinolones, potentially leading to unique interactions with biological targets and different pharmacokinetic properties .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

5-amino-8-fluoro-6-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-5-4-7(12)10-6(9(5)13)2-3-8(14-10)11(15)16/h2-4H,13H2,1H3,(H,15,16)

InChI Key

VGHBJUFDRNIVLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1N)C=CC(=N2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.